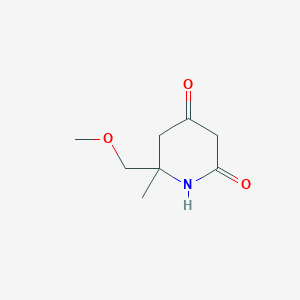
7-(4-chlorobenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related purine derivatives involves complex organic reactions, aiming to introduce specific substituents that confer desired biological activities. For instance, Chłoń-Rzepa et al. (2004) synthesized derivatives with variations at the 8-alkylamino position, showing significant antiarrhythmic and hypotensive activity, highlighting the importance of structural modifications on biological outcomes (Chłoń-Rzepa et al., 2004). Another study by Mo et al. (2015) on carboxybenzyl-substituted purine derivatives as dipeptidyl peptidase IV inhibitors shows the impact of specific functional groups on the molecule's inhibitory activity, providing insights into the synthesis strategy for enhancing biological efficacy (Mo et al., 2015).
Molecular Structure Analysis
Understanding the molecular structure is crucial for elucidating the compound's interactions and stability. Karczmarzyk et al. (1995) examined the geometry of the purine system and its substituents, revealing insights into the molecule's conformational preferences and potential interaction sites (Karczmarzyk et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving this compound often aim at modifying its structure to enhance its pharmacological profile. The synthesis and testing of derivatives can elucidate the relationships between chemical structure and biological activity, guiding the development of more effective compounds.
Physical Properties Analysis
The physical properties, including solubility, crystallinity, and stability, are critical for the compound's formulation and delivery. Studies on related purine derivatives, such as those by Aboussafy and Clive (2012), explore these aspects through synthetic routes and crystallization studies, offering insights into the compound's behavior in biological systems (Aboussafy & Clive, 2012).
Applications De Recherche Scientifique
Antimicrobial and Antituberculosis Activity
A study by Konduri et al. (2020) discussed the design and synthesis of novel purine linked piperazine derivatives to identify potent inhibitors of Mycobacterium tuberculosis. These compounds, which include structural variations related to "7-(4-chlorobenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione", showed promising activity against Mycobacterium tuberculosis H37Rv, suggesting their potential in developing preclinical agents for tuberculosis treatment (Konduri et al., 2020).
Cardiovascular Activity
Chłoń-Rzepa et al. (2004) synthesized derivatives of "7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride" and evaluated their electrocardiographic, antiarrhythmic, and hypotensive activity, highlighting the potential cardiovascular applications of similar compounds (Chłoń-Rzepa et al., 2004).
Luminescent Properties and Photo-induced Electron Transfer
Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent, demonstrating the chemical versatility and potential application in materials science of compounds structurally related to "this compound" (Gan et al., 2003).
Neurodegenerative Diseases
Brunschweiger et al. (2014) discussed the synthesis and evaluation of "8‐Benzyl‐substituted tetrahydropyrazino[2,1‐f]purinediones" as multitarget drugs for neurodegenerative diseases. These compounds were evaluated for their affinity at adenosine receptor subtypes and monoamine oxidase inhibitors, indicating their potential application in the treatment of neurodegenerative diseases (Brunschweiger et al., 2014).
Anticancer Activity
Kumar and Sharma (2022) explored the synthesis and anticancer activity of N-substituted indole derivatives, focusing on their potential for inhibiting topoisomerase-I enzyme, which is crucial in cancer treatment. Although not directly related to "this compound," these studies indicate the broader potential of structurally similar compounds in oncology (Kumar & Sharma, 2022).
Propriétés
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClFN6O2/c1-29-21-20(22(33)28-24(29)34)32(15-17-2-6-18(25)7-3-17)23(27-21)31-12-10-30(11-13-31)14-16-4-8-19(26)9-5-16/h2-9H,10-15H2,1H3,(H,28,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCPPVUMGDFULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)F)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2497562.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2497564.png)
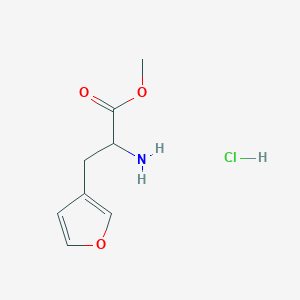
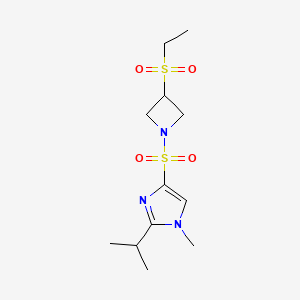

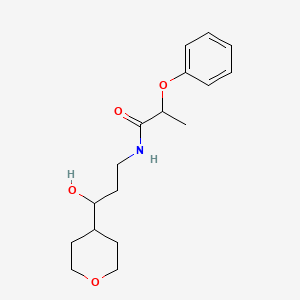
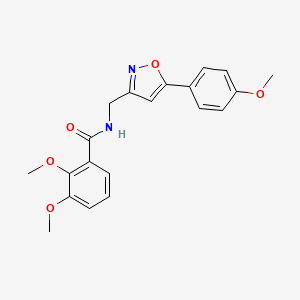
![N-(3,4-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2497576.png)

![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(3-fluorophenyl)ethanol](/img/structure/B2497580.png)
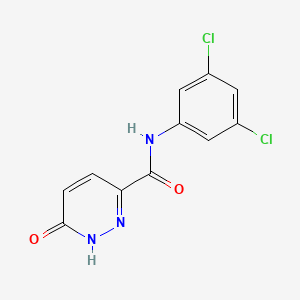
![N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2497582.png)
